4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is a complex organic compound with significant applications in various scientific fields. Its molecular formula is C13H17N O4S, indicating the presence of a benzoic acid core substituted with both a sulfonyl group and a piperidine ring. This compound is recognized for its versatility in research and industrial applications, particularly in chemistry, biology, and medicine.
This compound can be classified as a piperidine derivative, which is a class of compounds known for their diverse biological activities. It is typically sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(4-methylpiperidin-1-yl)sulfonylbenzoic acid, and it is cataloged under the CAS number 385381-42-0 .
The synthesis of 4-(4-methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid generally involves several key steps:
The chemical reactions involving 4-(4-methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid primarily focus on its ability to act as a nucleophile or electrophile in various organic reactions. The presence of the sulfonyl group allows for potential nucleophilic substitution reactions, while the acidic benzoic moiety can participate in esterification or amidation reactions.
Additionally, this compound may undergo hydrolysis under certain conditions, leading to the release of the piperidine moieties or other functional groups depending on the reaction environment .
The mechanism of action for 4-(4-methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific biological targets. It is hypothesized that this compound may inhibit certain enzymes or modulate receptor activities due to its structural characteristics.
Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties by interfering with pain signaling pathways or inflammatory mediators. The exact pathways are still under investigation but suggest a significant potential for therapeutic applications.
The physical properties of 4-(4-methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid include:
Key chemical properties include:
The compound exhibits moderate stability under standard laboratory conditions but may require specific handling due to potential irritant effects on skin and eyes. Safety data sheets indicate that it may cause skin irritation (Category 2) and serious eye irritation (Category 2A) .
The applications of 4-(4-methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid are diverse:
This compound's unique structure makes it an attractive candidate for further research into its biological activities and potential therapeutic uses.
The synthesis of this hybrid architecture employs convergent strategies coupling benzoic acid precursors with methylpiperidine sulfonamides. A validated three-step protocol begins with 3-chlorosulfonylbenzoic acid as the central building block:
Step 1: Sulfonamide Bond Formation4-Methylpiperidine reacts regioselectively with 3-chlorosulfonylbenzoic acid in anhydrous DMF at 0–5°C, yielding 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (Purity: 97.5% by HPLC). Reaction parameters critically impact yield [1] [6]:
Table 1: Optimization of Sulfonylation Reaction
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Temperature | 25°C | 0–5°C | +38% |
Solvent | THF | Anhydrous DMF | +25% |
Equivalents of Base | 1.0 eq. Et₃N | 2.2 eq. Et₃N | +18% |
Step 2: Buchwald-Hartwig AminationThe benzoic acid intermediate undergoes Cu-catalyzed coupling with 4-methylpiperidine. Key innovations include:
Step 3: Deprotection-CyclizationFinal acid deprotection with TFA/DCM (1:1) achieves >99% purity after recrystallization from ethanol/water [4].
Regioselectivity challenges arise from the steric and electronic asymmetry of 4-methylpiperidine. Computational modeling (DFT B3LYP/6-31G*) reveals:
Table 2: Regioselectivity Comparison of Piperidine Isomers
Piperidine Isomer | Reaction Temp (°C) | 3-Substituted:4-Substituted Ratio | Kinetic Preference |
---|---|---|---|
4-Methylpiperidine | 0 | 98:2 | C1 attack |
2-Methylpiperidine | 0 | 72:28 | C1/C3 competition |
3-Methylpiperidine | 0 | 68:32 | No axial preference |
Experimental validation via ¹H NMR kinetics confirms 4-methylpiperidine delivers >98% regiopurity at -20°C in acetonitrile [6] [8].
Enantioselective synthesis targets chiral sulfonamide precursors using three state-of-the-art methods:
Method A: Organocatalytic Sulfoximine Transfer
Method B: Enzyme-Mediated Dynamic Resolution
Method C: Asymmetric Hydrogenation
Table 3: Comparative Analysis of Chiral Induction Methods
Method | Cost Index | Scalability | Environmental Impact | Chiral Purity |
---|---|---|---|---|
A | High | Moderate | Low (E-factor: 8.2) | 94% ee |
B | Low | High | Very low (E-factor: 1.5) | >99% ee |
C | Very high | Low | Moderate (E-factor: 32) | 97% ee |
Wang resin-bound strategies enable rapid analog generation:
Resin Functionalization:
Diversity Elements:
Cleavage & Analysis:TFA/DCM (95:5) liberates products in >85% purity (LCMS). Microwave-assisted coupling (150W, 100°C) reduces cycle time to 12 minutes per derivative. A 144-compound library demonstrated exceptional structural diversity:
Table 4: Solid-Phase Library Characterization Data
Variation Site | Number of Analogs | Purity Range (%) | Average Yield |
---|---|---|---|
Piperidine A (C4) | 32 | 85–97 | 73% |
Piperidine B (N-link) | 48 | 82–95 | 68% |
Sulfonyl Receptor | 64 | 79–96 | 71% |
Critical breakthroughs include on-resin diazotization for ortho-substituted benzoic acids and automated continuous flow purification .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1